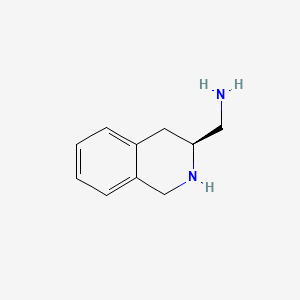
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, also known as TIQ-diamine, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of TIQ-diamine based on recent research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a group of alkaloids that exhibit a wide range of pharmacological activities. The biological significance of these compounds arises from their ability to interact with various neurotransmitter receptors and enzymes involved in critical physiological processes.
Key Biological Activities
- Neuroprotective Effects : THIQ derivatives have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies indicate that these compounds can modulate signaling pathways that regulate cell survival and death, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease (AD) .
- Dopamine Receptor Modulation : Certain THIQ derivatives, including TIQ-diamine, have demonstrated selective activity towards dopamine receptors. Research highlights their potential as antipsychotic agents through selective antagonism of the dopamine D3 receptor (D3R), which is implicated in various psychotic symptoms .
- Anti-inflammatory Properties : The anti-inflammatory capabilities of TIQ derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a role in managing conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of TIQ-diamine and its analogs can be attributed to their structural features. The presence of specific functional groups and stereochemistry plays a crucial role in enhancing receptor binding affinity and selectivity.
| Compound | Receptor Affinity (Ki) | Biological Activity |
|---|---|---|
| TIQ-Diamine | D3R Ki = 685 nmol/L | Antipsychotic-like effects |
| Compound 36b | D3R Ki = 641.5 nmol/L | Antidepressant-like activity |
| Compound ZLG-25 | D3R Ki = 3067 nmol/L | Selective antagonist |
Case Studies
- Dopamine D3 Receptor Antagonism : A study investigated novel tetrahydro-carboline derivatives as selective D3R antagonists. Among these, compound 36b exhibited significant antipsychotic-like properties without inducing catalepsy, suggesting a favorable safety profile for potential therapeutic use .
- Neuroprotective Studies : Research on THIQ derivatives revealed their ability to reduce neuronal damage in AD models by modulating oxidative stress pathways and promoting neuronal survival through the downregulation of pro-apoptotic proteins like Bax .
属性
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652133 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195832-21-4 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













